An In-depth Technical Guide to the Structure Elucidation of N-[3-(3-Azetidinyloxy)phenyl]acetamide Hydrochloride
An In-depth Technical Guide to the Structure Elucidation of N-[3-(3-Azetidinyloxy)phenyl]acetamide Hydrochloride
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. It ensures identity, purity, and provides the foundational data for understanding a compound's reactivity and potential biological activity. This technical guide presents a comprehensive, multi-technique approach to the structural elucidation of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride, a molecule featuring a substituted phenyl ring, an acetamide group, and an azetidinyloxy ether linkage. This guide is designed for researchers and scientists, moving beyond a simple listing of procedures to explain the causality behind experimental choices and to demonstrate how disparate analytical data are synthesized into a single, validated structural hypothesis.
Introduction and Foundational Analysis
Before embarking on advanced spectroscopic analysis, it is critical to establish the foundational properties of the target compound. N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride is a salt, which influences choices in analytical techniques, particularly in mass spectrometry and sample preparation for Nuclear Magnetic Resonance (NMR).
1.1. Chemical Identity and Properties
| Property | Value |
| IUPAC Name | N-[3-(3-azetidinyloxy)phenyl]acetamide hydrochloride |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 242.70 g/mol |
| Structure | ![]() |
| Physical Form | Expected to be a solid at room temperature. |
Note: The molecular weight corresponds to the hydrochloride salt.
1.2. Synthesis Overview: Context for Analysis
A plausible synthetic route involves the etherification of 3-acetamidophenol with a suitably protected 3-halo-azetidine, followed by deprotection and salt formation. Understanding the synthesis is vital as it informs the analyst about potential impurities, such as unreacted starting materials or byproducts, which must be distinguished from the final product during spectral analysis.
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry (MS) is the initial and most direct method for confirming the molecular weight of a synthesized compound. For a hydrochloride salt that is readily ionizable, Electrospray Ionization (ESI) is the technique of choice.
Expertise & Experience: The primary objective is to observe the molecular ion and use high-resolution mass spectrometry (HRMS) to confirm the elemental composition. As a hydrochloride salt, the compound will be analyzed in positive ion mode, where it is expected to be detected as the protonated free base, [M+H]⁺. The presence of the chlorine counter-ion is often not directly observed in the primary mass spectrum under these conditions but can affect ionization.[1][2] The fragmentation pattern (MS/MS) provides a roadmap of the molecule's substructures.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or a water/acetonitrile mixture.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization (Positive Mode):
-
Capillary Voltage: ~3.0-4.0 kV
-
Source Temperature: ~80-120 °C[3]
-
Desolvation Gas (N₂): Flow rate and temperature optimized to achieve stable ion generation.
-
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500. For fragmentation analysis (MS/MS), the precursor ion corresponding to [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID).
Data Presentation: Predicted Mass and Fragments
| Ion | Calculated m/z (Monoisotopic) | Information Provided |
| [M+H]⁺ (Free Base) | 207.1132 | Confirms the molecular weight of the organic moiety. HRMS validates the C₁₁H₁₅N₂O₂⁺ formula. |
| Fragment 1 | 150.0863 | Loss of the azetidine ring (C₃H₅N), suggesting cleavage at the ether oxygen. |
| Fragment 2 | 108.0597 | Cleavage of the acetamide group, resulting in a 3-(azetidinyloxy)aniline fragment. |
| Fragment 3 | 58.0500 | Represents the protonated azetidine ring itself after cleavage. |
The fragmentation of ethers often involves cleavage at the C-O bond, while amides can cleave at the amide bond itself.[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[6]
Expertise & Experience: The key is to identify the vibrations characteristic of the secondary amide, the aryl ether, and the aromatic ring. The N-H stretch and the C=O (Amide I) stretch are particularly diagnostic for the acetamide group. The C-O-C stretch of the ether and the substitution pattern on the benzene ring provide further structural confirmation.
Experimental Protocol: KBr Pellet Method
-
Preparation: Gently grind 1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[7][8] The KBr must be rigorously dried to avoid a broad O-H absorption band from water obscuring the N-H stretch region.[8]
-
Pellet Formation: Transfer the fine powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[8]
-
Data Acquisition: Place the pellet in the spectrometer's sample holder. Acquire a background spectrum of a pure KBr pellet first, then acquire the sample spectrum from 4000 to 400 cm⁻¹.[9]
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3250 | N-H Stretch | Secondary Amide |
| ~3100-3000 | C-H Stretch (sp²) | Aromatic Ring |
| ~2950-2850 | C-H Stretch (sp³) | Azetidine & Acetyl Methyl |
| ~1670-1650 | C=O Stretch (Amide I) | Secondary Amide[10] |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1550-1530 | N-H Bend (Amide II) | Secondary Amide[10] |
| ~1250-1200 | C-O-C Asymmetric Stretch | Aryl Ether |
| ~850-750 | C-H Out-of-Plane Bend | 1,3-Disubstituted Benzene |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment, connectivity, and spatial relationships of atoms. For N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride, a suite of 1D and 2D NMR experiments is required for full assignment.
Expertise & Experience: The hydrochloride salt form necessitates the use of a polar deuterated solvent such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it solubilizes the compound while keeping the amide N-H proton visible for exchange experiments. The analysis hinges on piecing together three key fragments—the acetamide, the 1,3-disubstituted phenyl ring, and the azetidine ring—using through-bond correlations from COSY, HSQC, and HMBC experiments.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
COSY (¹H-¹H Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the molecular fragments.[11][12]
-
Data Presentation: Predicted ¹H and ¹³C NMR Assignments (in DMSO-d₆)
Table 4.1: Predicted ¹H NMR Data
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | COSY Correlations |
| H1 (NH-amide) | ~10.0 | s | 1H | None |
| H2 (Ar-H) | ~7.5 | t | 1H | H4, H6 |
| H4 (Ar-H) | ~7.2 | d | 1H | H2 |
| H5 (Ar-H) | ~7.4 | s | 1H | H6 |
| H6 (Ar-H) | ~6.8 | d | 1H | H2, H5 |
| H7 (O-CH) | ~5.0 | quintet | 1H | H8a, H8b |
| H8a, H8b (CH₂) | ~4.2 | m | 2H | H7, H9a, H9b |
| H9a, H9b (CH₂) | ~3.8 | m | 2H | H8a, H8b |
| H10 (CH₃) | ~2.0 | s | 3H | None |
| NH₂⁺ (Azetidine) | ~9.5 | br s | 2H | - |
Note: Chemical shifts for aromatic protons are based on derivatives of 3-aminophenol and acetanilide.[13][14][15] Azetidine proton shifts are based on known azetidine derivatives.[16][17]
Table 4.2: Predicted ¹³C NMR Data
| Carbon Label | Predicted δ (ppm) | HSQC Correlation |
| C1 (Ar-C) | ~140 | None |
| C2 (Ar-CH) | ~129 | H2 |
| C3 (Ar-C) | ~158 | None |
| C4 (Ar-CH) | ~114 | H4 |
| C5 (Ar-CH) | ~110 | H5 |
| C6 (Ar-CH) | ~118 | H6 |
| C7 (O-CH) | ~65-70 | H7 |
| C8 (CH₂) | ~50-55 | H8a, H8b |
| C9 (C=O) | ~169 | None |
| C10 (CH₃) | ~24 | H10 |
Note: Carbon chemical shifts are estimated based on data for acetanilide and related structures.[18][19][20]
Integrated Elucidation Workflow and Data Synthesis
The power of this multi-technique approach lies in the synthesis of all data points to build an unassailable structural argument. The workflow is logical and self-validating.
Logical Workflow Diagram
Caption: Key HMBC correlations linking molecular fragments.
The Gold Standard: Single-Crystal X-ray Crystallography
While the combination of MS, FTIR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof. [21][22][23] Expertise & Experience: This technique is contingent on the ability to grow a high-quality single crystal of the compound. If successful, it provides a 3D model of the molecule, confirming not only the atom connectivity but also the precise bond lengths, bond angles, and conformation in the solid state. [24]
Experimental Protocol: X-ray Diffraction
-
Crystallization: Grow single crystals of suitable size (>0.1 mm) and quality via methods like slow evaporation from a saturated solution (e.g., ethanol/ether).
-
Data Collection: Mount a single crystal on a diffractometer and irradiate it with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. Computational methods are used to solve the phase problem, generate an electron density map, and build and refine an atomic model to fit the data.
Conclusion
The structural elucidation of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry confirms the molecular weight and formula, while FTIR identifies the key functional groups. The core of the elucidation lies in a comprehensive suite of 1D and 2D NMR experiments, which together map out the complete atomic connectivity of the molecule. The HMBC experiment is particularly crucial for linking the distinct phenylacetamide and azetidine moieties. Finally, single-crystal X-ray crystallography stands as the definitive method for structural validation. This integrated workflow ensures a self-validating and robust determination of the chemical structure, a prerequisite for any further research or development.
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![Chemical Structure of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride](https://i.imgur.com/example.png)
